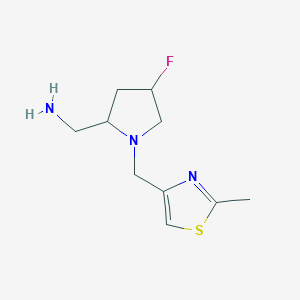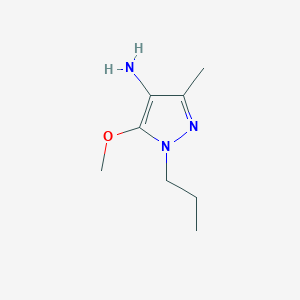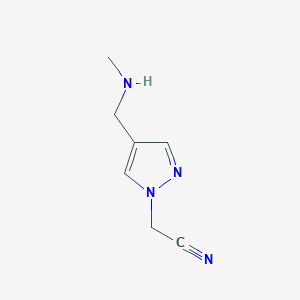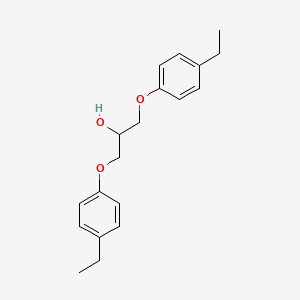![molecular formula C10H19NO B13327153 2-[(Dicyclopropylmethyl)amino]propan-1-ol](/img/structure/B13327153.png)
2-[(Dicyclopropylmethyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dicyclopropylmethyl)amino]propan-1-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a dicyclopropylmethyl group attached to an amino-propanol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dicyclopropylmethyl)amino]propan-1-ol typically involves the reaction of dicyclopropylmethylamine with an appropriate propanol derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Dicyclopropylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[(Dicyclopropylmethyl)amino]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Dicyclopropylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(Dicyclopropylmethyl)amino]propan-1-ol is unique due to its specific structural features, which include the dicyclopropylmethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(dicyclopropylmethylamino)propan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-7(6-12)11-10(8-2-3-8)9-4-5-9/h7-12H,2-6H2,1H3 |
InChI Key |
IGHYQYOQVABFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C1CC1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


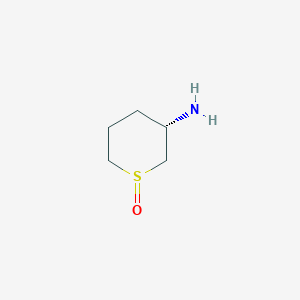
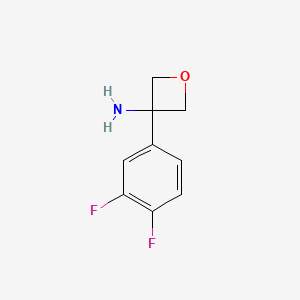
![7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13327075.png)
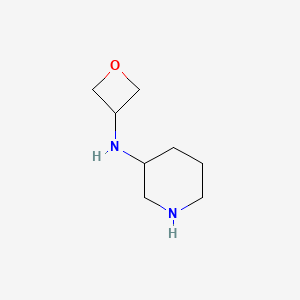
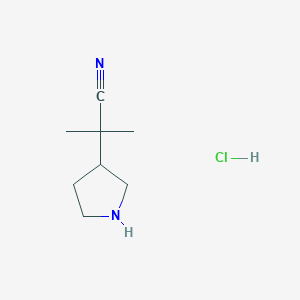

![6-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13327106.png)
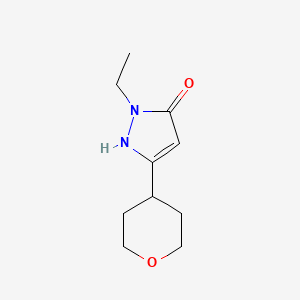
![3'-Fluoro-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13327118.png)
